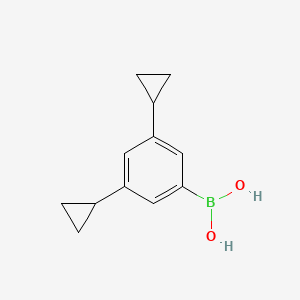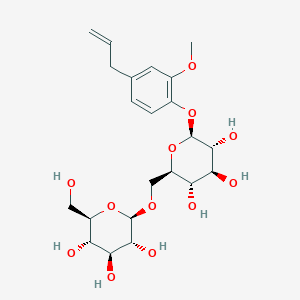
Eugenol gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eugenol gentiobioside is an organic compound derived from eugenol, a phenolic compound found in clove oil. It is known for its various biological activities and is used extensively in scientific research related to life sciences . The compound has a molecular formula of C22H32O12 and a molecular weight of 488.486 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eugenol gentiobioside can be synthesized through glycosylation of eugenol with appropriate glycosyl bromides, followed by deacetylation with sodium methoxide in methanol . This method involves the formation of a glycosidic bond between eugenol and a sugar moiety, resulting in the formation of this compound.
Industrial Production Methods: These methods utilize microorganisms such as Corynebacterium spp., Streptomyces spp., and Escherichia coli for the biotransformation of eugenol into its glycoside derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Eugenol gentiobioside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in eugenol can be oxidized to form quinones.
Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can undergo esterification reactions with carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Esterification reactions typically use carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of ester derivatives.
Wissenschaftliche Forschungsanwendungen
Eugenol gentiobioside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic effects.
Industry: Utilized in the formulation of antimicrobial agents and food preservatives.
Wirkmechanismus
Eugenol gentiobioside exerts its effects through several mechanisms:
Antimicrobial Activity: Disrupts the cell membrane of bacteria, leading to leakage of intracellular contents and cell death.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Eugenol gentiobioside is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to eugenol. Similar compounds include:
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial properties.
Chavicol: An allylphenol with similar antioxidant and antimicrobial activities.
Eigenschaften
Molekularformel |
C22H32O12 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C22H32O12/c1-3-4-10-5-6-11(12(7-10)30-2)32-22-20(29)18(27)16(25)14(34-22)9-31-21-19(28)17(26)15(24)13(8-23)33-21/h3,5-7,13-29H,1,4,8-9H2,2H3/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
WXQNHYCVTYUIEE-OALZDZJCSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)
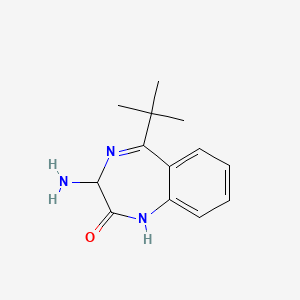

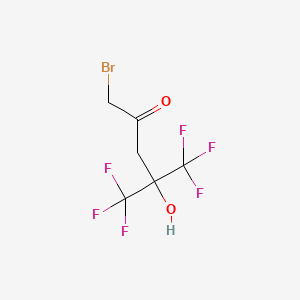
![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
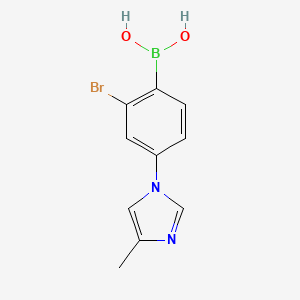
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)

![7,11,14-Trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one](/img/structure/B14084362.png)

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
